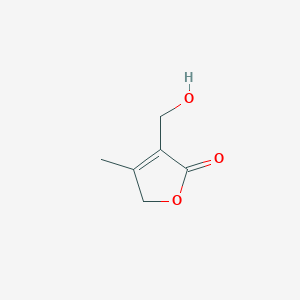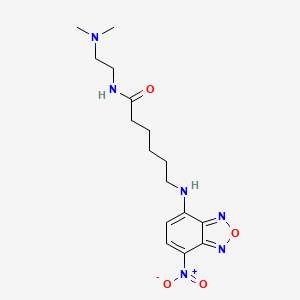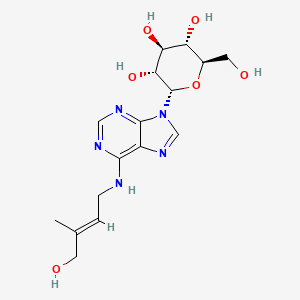
trans-zeatin-9-N-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(alpha-D-glucosyl)-trans-zeatin is an N-glycosylzeatin that is trans-zeatin having an alpha-D-glucopyranosyl residue attached at position N-9. It is a N-glycosylzeatin and a glucosyl-N(6)-isopentenyladenine.
Scientific Research Applications
Plant Tissue Formation and Cytokinin Activity
- Trans-zeatin-9-N-glucoside occurs widely in plant tissues and is formed through O-glucosylation of the hydroxylated side chain or N-glucosylation of the purine ring structure. The glucosylation process, particularly O-glucosylation, is stereo-specific and shows high affinity for trans-zeatin. This specificity is essential for cytokinin activity and its regulation in plants (Mok et al., 2005).
Role in Maize Development
- In maize (Zea mays), significant amounts of trans-zeatin and its derivatives, including trans-zeatin-9-N-glucoside, are found. These cytokinins play a role in the natural metabolic processes of the plant, impacting growth and development (Veach et al., 2003).
Influence on Trans-zeatin Homeostasis
- Overexpression of the glucosyltransferase UGT85A1 in Arabidopsis significantly increases the accumulation of trans-zeatin O-glucosides, suggesting a crucial role in maintaining trans-zeatin homeostasis and response in plants (Jin et al., 2013).
Phytohormones Detection and Analysis
- Trans-zeatin-9-N-glucoside is part of the group of phytohormones analyzed in plant tissues, demonstrating its importance in the comprehensive study of plant growth and hormone interactions (Diopan et al., 2009).
Metabolism and Translocation in Plants
- Studies have shown that trans-zeatin-9-N-glucoside is a product of cytokinin metabolism, playing a role in plant tissue formation and regulation of cell division. Its presence and transformations in different plant tissues like maize and radish indicate its involvement in various developmental processes (Parker et al., 2004; Hocart et al., 1990).
properties
Product Name |
trans-zeatin-9-N-glucoside |
|---|---|
Molecular Formula |
C16H23N5O6 |
Molecular Weight |
381.38 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11-,12+,13-,16+/m1/s1 |
InChI Key |
VYRAJOITMBSQSE-GIHYWFGSSA-N |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



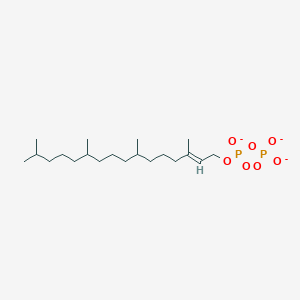
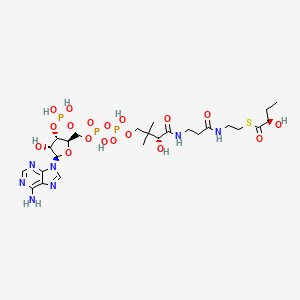
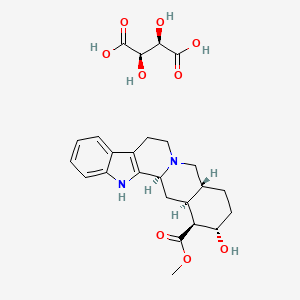
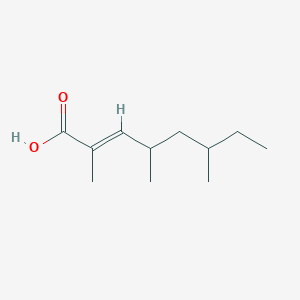
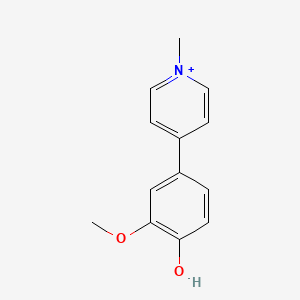

![1-[(9Z)-octadecenoyl]-2-eicosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1262575.png)


![1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium](/img/structure/B1262580.png)


